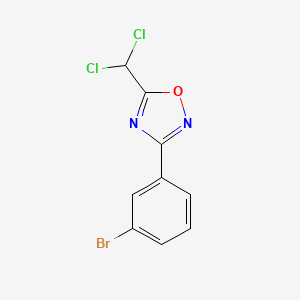

3-(3-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(3-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2N2O/c10-6-3-1-2-5(4-6)8-13-9(7(11)12)15-14-8/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYMXVAWQFRCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC(=N2)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674942 | |

| Record name | 3-(3-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-54-7 | |

| Record name | 3-(3-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular structure and weight of 3-(3-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole

An In-Depth Technical Guide to 3-(3-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole: Structure, Properties, and Synthetic Strategy

Abstract

This technical guide provides a comprehensive analysis of the novel heterocyclic compound, this compound. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisosteric replacement for amide and ester functionalities, thereby enhancing metabolic stability and modulating physicochemical properties.[1] This document delineates the molecular architecture, calculates the precise molecular weight, and tabulates predicted physicochemical properties critical for drug development. Furthermore, a robust, mechanistically sound synthetic pathway is proposed, based on established chemical literature, complete with a detailed, step-by-step experimental protocol. Expected analytical characterization data from NMR, MS, and IR spectroscopy are also discussed to guide future experimental validation. This guide is intended for researchers and scientists in the fields of medicinal chemistry, chemical biology, and drug discovery.

Introduction: The 1,2,4-Oxadiazole Core in Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its prominence in modern drug discovery is attributed to its unique combination of chemical stability and electronic properties.[2] As a bioisostere of esters and amides, the oxadiazole core is not susceptible to hydrolysis by common metabolic enzymes, a critical advantage in designing drug candidates with favorable pharmacokinetic profiles.[1] Compounds incorporating this moiety have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties, making it a versatile scaffold for therapeutic innovation.[2] The title compound, this compound, combines this valuable heterocycle with a halogenated phenyl ring and a dichloromethyl group, functionalities known to modulate lipophilicity, metabolic stability, and target-binding interactions.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular structure of this compound is defined by three key components:

-

A central 1,2,4-oxadiazole ring , which serves as the core scaffold.

-

A 3-bromophenyl group attached at the C3 position of the oxadiazole ring. The meta-position of the bromine atom influences the electronic distribution and steric profile of the molecule.

-

A **dichloromethyl group (-CHCl₂) attached at the C5 position. This electron-withdrawing group can significantly impact the reactivity and binding affinity of the molecule.

Caption: 2D structure of this compound.

Molecular Formula and Weight

The elemental composition of the molecule is determined by summing the constituent atoms, leading to the molecular formula and corresponding molecular weight. These fundamental properties are critical for analytical characterization and stoichiometric calculations in synthesis and biological assays.

| Property | Value |

| Molecular Formula | C₉H₅BrCl₂N₂O |

| Monoisotopic Mass | 305.9091 Da |

| Average Molecular Weight | 307.96 g/mol |

Note: Calculations are based on the most abundant isotopes for monoisotopic mass and natural isotopic abundance for average molecular weight.

Proposed Synthetic Strategy and Mechanistic Rationale

While no direct synthesis for this compound has been reported, a highly plausible and efficient synthetic route can be designed based on well-established methodologies for 1,2,4-oxadiazole formation.[3] The most common and reliable approach involves the cyclocondensation of an amidoxime with an activated carboxylic acid derivative.

Rationale for Synthetic Design

The proposed two-step synthesis is advantageous due to:

-

Convergent Design: The two key fragments of the molecule are prepared separately and combined in the final step, which is typically efficient.

-

Starting Material Availability: 3-Bromobenzonitrile, hydroxylamine, and dichloroacetyl chloride are commercially available and relatively inexpensive starting materials.

-

Robust and High-Yielding Reactions: The formation of amidoximes from nitriles and the subsequent acylation/cyclization are generally high-yielding reactions documented extensively in chemical literature.[2]

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Bromobenzamidoxime

-

Reagent Setup: To a solution of 3-bromobenzonitrile (1.0 eq) in a 2:1 mixture of ethanol and water, add sodium bicarbonate (1.5 eq) and hydroxylamine hydrochloride (1.5 eq).

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup and Isolation: After cooling to room temperature, reduce the solvent volume under vacuum. Add water to the residue to precipitate the product.

-

Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. The crude 3-bromobenzamidoxime can often be used in the next step without further purification. If needed, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

Step 2: Synthesis of this compound

-

Reagent Setup: Dissolve 3-bromobenzamidoxime (1.0 eq) in an anhydrous solvent such as 1,4-dioxane or THF. Add a base, such as pyridine (2.0 eq), to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add dichloroacetyl chloride (1.1 eq) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) for 8-12 hours to facilitate the cyclodehydration step. Monitor the formation of the oxadiazole by TLC or LC-MS.

-

Workup and Isolation: Cool the reaction mixture and pour it into ice-cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Predicted Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods. The expected data are as follows:

-

¹H NMR Spectroscopy: The spectrum is expected to show signals in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the four protons on the 3-bromophenyl ring, with coupling patterns indicative of meta-substitution. A distinct singlet for the proton of the dichloromethyl group (-CHCl₂) would likely appear further downfield (approx. 6.5-7.0 ppm) due to the strong deshielding effect of the two chlorine atoms and the oxadiazole ring.

-

¹³C NMR Spectroscopy: The spectrum should reveal two characteristic signals for the C3 and C5 carbons of the 1,2,4-oxadiazole ring (typically in the 160-180 ppm range). Signals for the six carbons of the 3-bromophenyl ring and a signal for the dichloromethyl carbon would also be present.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₉H₅BrCl₂N₂O).[4] The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C=N stretching (approx. 1600-1650 cm⁻¹), N-O and C-O stretching of the oxadiazole ring, and C-H stretching from the aromatic and dichloromethyl groups. Strong bands corresponding to the C-Br and C-Cl bonds would also be visible in the fingerprint region.

Conclusion and Future Directions

This guide has detailed the molecular structure, calculated the molecular weight, and predicted the key physicochemical properties of this compound. A robust and practical synthetic route has been proposed, grounded in established chemical principles, to enable its synthesis and future investigation. The predicted analytical data provide a benchmark for the experimental characterization of this novel compound.

Given the broad biological relevance of the 1,2,4-oxadiazole scaffold, this molecule represents a promising candidate for screening in various therapeutic areas, including oncology and infectious diseases. Future work should focus on the experimental execution of the proposed synthesis, full spectroscopic and crystallographic characterization, and subsequent evaluation of its biological activity and drug-like properties.

References

-

Głuch-Lutwin, M., & Gryboś, R. (2017). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Available at: [Link]

-

Baykov, S., et al. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. Available at: [Link]

-

Kumar, A., et al. (2023). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. . Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole. PubChem. Available at: [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2010). 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole. National Institutes of Health. Available at: [Link]

-

Journal of Organic Chemistry. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. Organic Chemistry Portal. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(3-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole. PubChem. Available at: [Link]

-

CrystEngComm. (2019). 3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole: synthesis, structure and properties of a novel insensitive energetic material. RSC Publishing. Available at: [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2022). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available at: [Link]

-

ResearchGate. (2000). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Available at: [Link]

Sources

Preliminary Toxicity Assessment of 3-(3-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole: A Technical Guide

Introduction

The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The subject of this guide, 3-(3-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole, is a novel compound with potential therapeutic applications. However, before its potential benefits can be explored, a thorough understanding of its safety profile is paramount. Early-stage toxicity assessment is a critical step in the drug discovery and development pipeline to identify and mitigate potential liabilities, ultimately saving time and resources.[3]

This technical guide provides a comprehensive, step-by-step framework for the preliminary toxicity assessment of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each experimental choice. Our approach is a multi-tiered strategy, beginning with in silico predictions to forecast potential toxicities, followed by a battery of in vitro assays to assess cytotoxicity, genotoxicity, and key off-target effects. Finally, we will discuss the rationale and design for potential future in vivo studies based on the initial findings.

Part 1: In Silico Toxicity Prediction

Before embarking on wet-lab experiments, computational toxicology models can provide valuable, early insights into the potential liabilities of a new chemical entity.[4][5] These models leverage vast datasets of known chemical structures and their associated toxicological endpoints to predict the properties of a novel compound.

Rationale for In Silico Assessment

The primary objective of in silico assessment is to flag potential hazards early in the discovery process. This allows for the prioritization of compounds for further testing and can guide the selection of the most relevant in vitro and in vivo assays. For this compound, we are particularly interested in predicting its potential for mutagenicity, carcinogenicity, and off-target pharmacology.

Recommended In Silico Tools and Endpoints

A variety of commercial and open-source platforms are available for toxicity prediction. A comprehensive assessment should include predictions for:

-

Genotoxicity (Ames Mutagenicity): Predicts the potential of the compound to cause mutations in bacterial strains, which is often correlated with carcinogenicity.

-

Carcinogenicity: Predicts the likelihood of the compound causing cancer based on its structural features.

-

hERG Inhibition: Predicts the potential for the compound to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias.[6][7]

-

Hepatotoxicity (DILI): Predicts the potential for the compound to cause Drug-Induced Liver Injury.

-

ADME Properties: While not direct toxicity endpoints, Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for understanding the compound's disposition in the body and interpreting toxicity data.[8]

Hypothetical In Silico Prediction Data

The following table summarizes hypothetical in silico predictions for this compound.

| Toxicity Endpoint | Prediction | Confidence Score | Implication |

| Ames Mutagenicity | Positive | 0.65 | Potential for genotoxicity; warrants experimental verification. |

| Carcinogenicity | Equivocal | 0.50 | Further investigation required. |

| hERG Inhibition | Low Probability | 0.85 | Lower risk of cardiac toxicity, but should be confirmed in vitro. |

| Hepatotoxicity | Moderate Risk | 0.70 | Potential for liver toxicity; monitor in subsequent assays. |

| Oral Bioavailability | Good | 0.90 | Likely to be absorbed orally in in vivo studies. |

Part 2: In Vitro Toxicity Assessment

In vitro assays are the cornerstone of early toxicity screening, providing quantitative data on the biological effects of a compound on cells in a controlled environment.[9][10]

General Cytotoxicity Assessment

The first step in in vitro evaluation is to determine the compound's general cytotoxicity to understand the concentration range at which it affects cell viability.

We will utilize two cell lines representing different organ systems to obtain a broader understanding of the compound's cytotoxic potential. A human liver cell line (e.g., HepG2) is chosen due to the liver's central role in drug metabolism and its susceptibility to toxicity.[3] A human embryonic kidney cell line (e.g., HEK293) is included as the kidneys are a major route of drug excretion. The MTT assay is a well-established and cost-effective method for assessing metabolic activity as an indicator of cell viability.[9]

-

Cell Seeding: Seed HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.

-

Incubation: Remove the old medium from the cells and add the medium containing the test compound. Incubate for 24 and 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HepG2 | 24 | 45.2 |

| 48 | 28.7 | |

| HEK293 | 24 | 68.5 |

| 48 | 42.1 |

Genotoxicity Assessment: The Ames Test

Based on the positive in silico prediction for mutagenicity, an Ames test is a mandatory next step to assess the compound's potential to induce gene mutations.[11][12]

The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine.[12] The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow in a histidine-free medium. The inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial to detect mutagens that require metabolic activation to become genotoxic.[12]

-

Strain Selection: Utilize at least four different strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay with and without the S9 fraction.

-

Compound Exposure: Expose the bacterial strains to a range of concentrations of this compound.

-

Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

| Strain | Metabolic Activation (S9) | Highest Non-Toxic Dose (µ g/plate ) | Fold Increase over Background | Result |

| TA98 | - | 100 | 1.2 | Negative |

| + | 100 | 1.5 | Negative | |

| TA100 | - | 100 | 1.8 | Negative |

| + | 100 | 3.5 | Positive | |

| TA1535 | - | 100 | 1.1 | Negative |

| + | 100 | 1.3 | Negative | |

| TA1537 | - | 100 | 0.9 | Negative |

| + | 100 | 1.0 | Negative |

Off-Target Pharmacology: CYP450 Inhibition and hERG Channel Assay

Drug-drug interactions are a major concern in drug development.[13] Assessing the inhibitory potential of a new compound on major CYP450 enzymes is a standard regulatory requirement.[14][15]

We will assess the inhibition of the five major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) that are responsible for the metabolism of most drugs.[13] A fluorescent-based assay provides a high-throughput and sensitive method for measuring CYP450 activity.

-

Enzyme Source: Use human liver microsomes as the source of CYP450 enzymes.[16]

-

Substrate and Inhibitor: Incubate the microsomes with a specific fluorescent probe substrate for each CYP isoform and a range of concentrations of this compound.

-

Reaction Initiation: Initiate the metabolic reaction by adding NADPH.

-

Fluorescence Measurement: Measure the fluorescence of the metabolized product over time.

-

Data Analysis: Calculate the rate of metabolite formation and determine the IC50 value for each isoform.[16]

| CYP Isoform | IC50 (µM) | Interpretation |

| CYP1A2 | > 50 | Low risk of inhibition |

| CYP2C9 | 25.8 | Moderate risk of inhibition |

| CYP2C19 | > 50 | Low risk of inhibition |

| CYP2D6 | > 50 | Low risk of inhibition |

| CYP3A4 | 15.3 | Moderate risk of inhibition |

Blockade of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[6][7]

The automated patch-clamp assay is the gold standard for assessing hERG channel inhibition, providing direct measurement of ion channel function.[6]

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Compound Application: Apply a range of concentrations of this compound to the cells.

-

Electrophysiological Recording: Record the hERG current using an automated patch-clamp system.[17]

-

Data Analysis: Measure the inhibition of the hERG current and determine the IC50 value.[18]

| Assay | IC50 (µM) | Interpretation |

| Automated Patch-Clamp | > 30 | Low risk of hERG blockade |

Part 3: Rationale for In Vivo Studies

The data from the in silico and in vitro assessments will guide the decision to proceed to in vivo studies and inform the design of these experiments.

Acute Oral Toxicity Study (OECD 423)

Based on the moderate cytotoxicity observed in vitro, an acute oral toxicity study in rodents would be the next logical step to determine the compound's systemic toxicity and to identify a potential lethal dose.[19]

The Acute Toxic Class Method (OECD 423) is chosen as it uses a reduced number of animals and provides sufficient information for hazard classification.[19][20][21] The starting dose for this study would be informed by the in vitro cytotoxicity data.

-

Species: Rat (one sex, typically female).

-

Dose Levels: A stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[22]

-

Administration: Single oral gavage.

-

Observations: Monitor for clinical signs of toxicity, body weight changes, and mortality for at least 14 days.

-

Endpoint: Determine the toxicity class and estimate the LD50.

Part 4: Visualization of Experimental Workflows

In Vitro Toxicity Assessment Workflow

Caption: A streamlined workflow for the preliminary toxicity assessment.

Decision-Making Pathway for Genotoxicity Testing

Caption: A decision tree for assessing the genotoxic potential.

Conclusion

This technical guide has outlined a systematic and scientifically-driven approach to the preliminary toxicity assessment of this compound. By integrating in silico predictions with a battery of targeted in vitro assays, researchers can build a robust initial safety profile of a novel compound. The hypothetical data presented herein suggests that while the compound has a low risk of hERG-related cardiotoxicity, its potential for genotoxicity and inhibition of key metabolic enzymes warrants further investigation. This early identification of potential liabilities is crucial for making informed decisions in the drug development process.

References

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2021). PubMed Central. [Link]

-

Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. [Link]

-

In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (2021). National Institutes of Health. [Link]

-

hERG Safety. (n.d.). Evotec. [Link]

-

A Standard Battery for Genotoxicity Testing of Pharmaceuticals. (n.d.). European Medicines Agency. [Link]

-

Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data. (2023). National Institutes of Health. [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. [Link]

-

Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2023). ResearchGate. [Link]

-

Synthesis, in silico studies and cytotoxicity evaluation of novel 1,3,4-oxadiazole derivatives designed as potential mPGES-1 inhibitors. (2023). ResearchGate. [Link]

-

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. (n.d.). MDPI. [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. [Link]

-

Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PubMed Central. [Link]

-

High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PubMed Central. [Link]

-

(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]

-

Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. (2024). Journal of the Chilean Chemical Society. [Link]

-

SMALL MOLECULE SAFETY ASSESSMENT. (n.d.). Altasciences. [Link]

-

CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. [Link]

-

In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ. (n.d.). Research and Reviews. [Link]

-

Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. (n.d.). University of Pretoria. [Link]

-

(PDF) Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. (2018). ResearchGate. [Link]

-

OECD Test Guideline 423. (2001). National Toxicology Program. [Link]

-

In Vitro Cytotoxicity. (n.d.). Creative Bioarray. [Link]

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2023). National Institutes of Health. [Link]

-

Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. (2023). PubMed Central. [Link]

-

CYP Inhibition Assays. (n.d.). Eurofins Discovery. [Link]

-

hERG Serum Shift Assay. (n.d.). Charles River Laboratories. [Link]

-

In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors. (2022). Journal of Applied Pharmaceutical Research. [Link]

-

hERG Screening. (n.d.). Creative Biolabs. [Link]

-

Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. (2018). Beilstein Journal of Organic Chemistry. [Link]

-

OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. [Link]

-

Acute Toxicity Studies | OECD 420 and OECD 423. (2020). YouTube. [Link]

-

Guidance on a strategy for genotoxicity testing of chemicals. (n.d.). GOV.UK. [Link]

-

OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program. [Link]

-

High-throughput approaches for genotoxicity testing in drug development: recent advances. (2016). Expert Opinion on Drug Discovery. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. miltenyibiotec.com [miltenyibiotec.com]

- 4. Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone | Journal of the Chilean Chemical Society [jcchems.com]

- 5. rroij.com [rroij.com]

- 6. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 7. criver.com [criver.com]

- 8. japtronline.com [japtronline.com]

- 9. mdpi.com [mdpi.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. dovepress.com [dovepress.com]

- 13. enamine.net [enamine.net]

- 14. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. fda.gov [fda.gov]

- 18. creative-biolabs.com [creative-biolabs.com]

- 19. researchgate.net [researchgate.net]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. youtube.com [youtube.com]

- 22. scribd.com [scribd.com]

Methodological & Application

Application Notes & Protocols for High-Throughput Screening of 3-(3-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole

Introduction: The Emerging Potential of 1,2,4-Oxadiazoles in Drug Discovery

The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its unique bioisosteric properties and a broad spectrum of biological activities.[1][2] This scaffold is a versatile framework for the development of novel therapeutics, with derivatives demonstrating anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3] The interest in 1,2,4-oxadiazoles for drug discovery has markedly increased in recent years.[2] The subject of this guide, 3-(3-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole (hereafter referred to by the internal reference name Oxadiafen ), is a novel compound featuring this promising heterocyclic core. The presence of a bromophenyl group and a dichloromethyl group suggests potential for interesting biological activity, as electron-withdrawing groups can be crucial for the potency of such compounds.[1]

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid testing of large numbers of chemical compounds against specific biological targets.[4][5] HTS assays can be broadly categorized into two types: biochemical assays, which typically measure the effect of a compound on an isolated biological target like an enzyme, and cell-based assays, which assess the compound's effect within a living cell.[6][7] This document provides detailed protocols for both a primary cell-based high-throughput screen to evaluate the cytotoxic potential of Oxadiafen and a conceptual framework for a follow-up biochemical assay.

Compound Profile: Oxadiafen

| Systematic Name | This compound |

| Internal Reference | Oxadiafen |

| Molecular Formula | C₉H₅BrCl₂N₂O |

| Structure | (A chemical structure image would be placed here in a formal document) |

| Key Features | - 1,2,4-Oxadiazole Core: A known pharmacophore with diverse biological activities.[1][2] - 3-Bromophenyl Group: An electron-withdrawing substituent that can influence biological activity.[1] - Dichloromethyl Group: A reactive moiety that may contribute to the compound's mechanism of action. |

| Solubility | Assumed to be soluble in DMSO for HTS applications. |

Part 1: Cell-Based High-Throughput Screening for Cytotoxicity

The initial step in characterizing a novel compound with potential anticancer activity is often a broad screen for cytotoxicity against one or more cancer cell lines.[3][8] This primary assay aims to identify if Oxadiafen has a general effect on cell viability and to determine its potency (e.g., IC₅₀).

Principle of the Assay

This protocol utilizes a luminescence-based assay to quantify the amount of ATP present in a cell population, which is a direct indicator of metabolic activity and cell viability.[8] A decrease in ATP levels is proportional to the degree of cytotoxicity induced by the test compound. This "add-mix-read" format is highly amenable to automation and high-throughput screening.[9]

Experimental Workflow: Cell-Based Cytotoxicity Screen

Caption: High-throughput screening workflow for cell cytotoxicity.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (384-Well Format)

1. Cell Culture and Seeding: a. Culture a relevant cancer cell line (e.g., HeLa for cervical cancer or A549 for lung cancer) under standard conditions (37°C, 5% CO₂). b. On the day of the assay, harvest cells using trypsin and perform a cell count. c. Dilute the cell suspension in complete culture medium to the optimized seeding density (typically 1,000-5,000 cells per well). d. Using a multichannel pipette or automated liquid handler, dispense 20 µL of the cell suspension into each well of a white, solid-bottom 384-well plate. e. Incubate the plates for 18-24 hours to allow for cell attachment.

2. Compound Preparation and Addition: a. Prepare a stock solution of Oxadiafen in 100% DMSO (e.g., 10 mM). b. Create a serial dilution series of Oxadiafen in DMSO in a source plate. A typical 10-point dose-response curve might range from 100 µM to 5 nM final assay concentration. c. Include wells with DMSO only for the negative control (0% inhibition) and a known cytotoxic agent (e.g., Staurosporine at 10 µM) for the positive control (100% inhibition).[10] d. Using an automated pin tool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the compound dilutions from the source plate to the assay plate containing the cells. This results in a final DMSO concentration of ≤0.5%.

3. Incubation: a. After compound addition, gently mix the plates on an orbital shaker for 1 minute. b. Return the plates to the incubator and incubate for a predetermined period, typically 48 or 72 hours, to allow the compound to exert its effect.

4. Assay Readout: a. Remove the assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. b. Prepare the ATP detection reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions. c. Add a volume of the reagent equal to the volume of media in the well (20 µL) to each well of the assay plate. d. Place the plates on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal. e. Incubate at room temperature for an additional 10 minutes. f. Read the luminescence on a plate reader.

5. Data Analysis and Quality Control: a. Normalization: Normalize the raw luminescence data. The average signal from the DMSO-only wells represents 0% inhibition, and the average signal from the positive control wells represents 100% inhibition. b. Dose-Response Curves: Plot the normalized percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to generate a dose-response curve. c. IC₅₀ Determination: From the dose-response curve, determine the IC₅₀ value, which is the concentration of Oxadiafen that causes a 50% reduction in cell viability. d. Quality Control: Calculate the Z'-factor for each assay plate to assess its quality.[11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

- Z'-factor = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

- SD_pos and Mean_pos are the standard deviation and mean of the positive control.

- SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Part 2: Biochemical High-Throughput Screening (Conceptual Framework)

Should Oxadiafen demonstrate potent and interesting activity in the cell-based assay, the next logical step is to identify its molecular target. Many 1,3,4-oxadiazole derivatives have been found to inhibit enzymes, particularly kinases and histone deacetylases (HDACs), which are critical in cancer signaling pathways.[12]

Hypothetical Target: Histone Deacetylase (HDAC)

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[12] Their inhibition can lead to the re-expression of tumor suppressor genes, making them an attractive target for cancer therapy.

Principle of a Fluorogenic HDAC Assay

This assay uses a non-fluorescent substrate that, when deacetylated by an HDAC enzyme, can be cleaved by a developer enzyme to release a highly fluorescent molecule. The increase in fluorescence is directly proportional to the HDAC activity. An inhibitor like Oxadiafen would prevent this increase in fluorescence.

Experimental Workflow: Biochemical HDAC Inhibition Assay

Caption: Workflow for a biochemical fluorogenic HDAC inhibition assay.

Protocol Outline: Fluorogenic HDAC Inhibition Assay

-

Component Preparation: Prepare solutions of purified human HDAC enzyme, the fluorogenic substrate, and assay buffer.

-

Compound Plating: Serially dilute Oxadiafen in DMSO and add to a 384-well black assay plate. Include positive (known HDAC inhibitor, e.g., Trichostatin A) and negative (DMSO) controls.

-

Enzyme Addition: Add the HDAC enzyme to the wells containing the compound and pre-incubate for a short period (e.g., 15 minutes) to allow for binding.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Signal Development: Add the developer solution, which stops the HDAC reaction and initiates the fluorescence-generating step. Incubate for 15 minutes at room temperature.

-

Readout: Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Normalize the data and calculate IC₅₀ values as described for the cell-based assay.

Conclusion and Future Directions

These protocols provide a robust framework for the initial high-throughput screening of this compound (Oxadiafen). The primary cell-based cytotoxicity assay will efficiently determine the compound's potential as an anticancer agent. Positive hits from this screen can then be further investigated in biochemical assays, such as the proposed HDAC inhibition assay, to elucidate the mechanism of action. Subsequent steps would involve secondary screens, structure-activity relationship (SAR) studies, and further optimization to develop a lead compound. The versatility of the 1,2,4-oxadiazole scaffold suggests that Oxadiafen could be the starting point for a promising new class of therapeutic agents.

References

-

Biernacki, K., Daśko, M., Wróblewska, A., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 114. [Link]

-

Gilbert, D. F., & Boutros, M. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1470, 65–74. [Link]

-

Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2384. [Link]

-

BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

-

Ahmad, A. S., & Ghafoor, K. (2019). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 20(15), 3797. [Link]

-

Biernacki, K., Daśko, M., Wróblewska, A., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 114. [Link]

-

Biernacki, K., Daśko, M., Wróblewska, A., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed, 13(6), 114. [Link]

-

BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

-

Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 297, 117935. [Link]

-

Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

-

Astashkina, A., Mann, B., & Grainger, D. W. (2013). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 94(4), 399-413. [Link]

-

Biernacki, K., Daśko, M., Wróblewska, A., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]

-

An, W. F., & Tolliday, N. (2010). Cell-Based Assays for High-Throughput Screening. Methods in Molecular Biology, 655, 221-230. [Link]

-

Janzen, W. P. (2014). High Throughput Screening: Methods and Protocols. Methods in Molecular Biology. [Link]

-

Sławiński, J., & Szafrański, K. (2021). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 26(11), 3326. [Link]

-

Khanye, S. D., et al. (2021). Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. Journal of Medicinal Chemistry, 64(15), 11211-11225. [Link]

-

Pace, A., et al. (2013). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 17(5), 474-497. [Link]

-

Delinassios, J. G. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(3), 1037. [Link]

-

Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

-

Kumar, A., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 12(2), 2125-2145. [Link]

-

Singh, P., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4947-4971. [Link]

-

Siddiqui, S. Z., et al. (2012). substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Tropical Journal of Pharmaceutical Research, 11(4), 589-595. [Link]

-

Sharma, P., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Journal of the Iranian Chemical Society, 17, 2687-2704. [Link]

-

Assay Genie. (n.d.). The High-Throughput Screening Transformation in Modern Drug Development. [Link]

-

Assay Genie. (n.d.). High-Throughput Screening Assays. [Link]

-

Baykov, S., et al. (2018). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2018(4), M1023. [Link]

-

Sindkhedkar, M. D., et al. (2023). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Medicinal Chemistry, 14(11), 2201-2216. [Link]

-

Wikipedia. (n.d.). High-throughput screening. [Link]

-

Kumar, A., et al. (2017). Review article on 1, 3, 4-oxadiazole derivaties and it's pharmacological activities. International Journal of Advances in Pharmacy, Biology and Chemistry, 6(3), 284-298. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]

- 7. pharmasalmanac.com [pharmasalmanac.com]

- 8. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. marinbio.com [marinbio.com]

- 11. High-throughput screening - Wikipedia [en.wikipedia.org]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

Application Notes and Protocols for Antimicrobial Testing of 3-(3-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole

Introduction: The Rationale for Investigating a Novel Oxadiazole Derivative

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1][2][3] The oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with various derivatives demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties.[1][2][3][4][5] Specifically, 1,2,4-oxadiazoles have been identified as key pharmacophores in the development of anti-infective agents.[5]

This document provides a comprehensive guide to the antimicrobial characterization of a novel, rationally designed molecule: 3-(3-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole . The presence of a halogenated phenyl ring and a dichloromethyl group suggests the potential for significant antimicrobial activity, as halogen substituents on the aromatic ring have been observed to enhance the efficacy of such derivatives.[2] These application notes and protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial profile of this compound, from initial screening to quantitative assessment and preliminary safety evaluation. The methodologies are grounded in internationally recognized standards to ensure data integrity and reproducibility.

Section 1: Preliminary Antimicrobial Screening - The Disk Diffusion Assay

The initial step in evaluating a novel compound is a qualitative assessment of its antimicrobial activity against a panel of clinically relevant microorganisms. The Kirby-Bauer disk diffusion method is a well-established, cost-effective, and rapid technique for this purpose.[6][7][8][9] This assay provides a preliminary indication of the compound's spectrum of activity.[9]

Principle of the Disk Diffusion Assay

A standardized inoculum of a test microorganism is swabbed onto the surface of a suitable agar medium.[9] A sterile paper disk impregnated with a known concentration of this compound is then placed on the agar surface.[7][9] During incubation, the compound diffuses from the disk into the agar, creating a concentration gradient.[7][9] If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk.[8][9] The diameter of this zone is proportional to the susceptibility of the organism to the compound.[8]

Experimental Workflow: Disk Diffusion Assay

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Detailed Protocol: Disk Diffusion Assay

Materials:

-

This compound

-

Sterile 6 mm paper disks

-

Mueller-Hinton Agar (MHA) plates

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Dimethyl sulfoxide (DMSO)

-

Positive control antibiotic disks (e.g., Ciprofloxacin, Fluconazole)

-

Negative control disks (impregnated with DMSO)

-

Incubator

-

Calipers or ruler

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

-

Disk Preparation: Aseptically apply 10 µL of the test compound solution onto sterile paper disks and allow them to dry completely in a sterile environment. This will result in disks containing 10 µg of the compound. Prepare positive and negative control disks similarly.

-

Inoculum Preparation: From a fresh overnight culture of the test microorganism, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

Disk Application: Aseptically place the prepared disks (test compound, positive control, and negative control) on the inoculated agar surface, ensuring they are firmly in contact with the agar.

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

-

Data Analysis: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using calipers or a ruler.[10]

Data Presentation: Zone of Inhibition Diameters

| Microorganism | Test Compound (10 µ g/disk ) Zone of Inhibition (mm) | Positive Control (Drug, µg) Zone of Inhibition (mm) | Negative Control (DMSO) Zone of Inhibition (mm) |

| Staphylococcus aureus | Ciprofloxacin (5 µg) | 0 | |

| Escherichia coli | Ciprofloxacin (5 µg) | 0 | |

| Pseudomonas aeruginosa | Ciprofloxacin (5 µg) | 0 | |

| Candida albicans | Fluconazole (25 µg) | 0 |

Section 2: Quantitative Antimicrobial Susceptibility Testing - Broth Microdilution Method

Following a positive result in the initial screening, a quantitative method is employed to determine the Minimum Inhibitory Concentration (MIC) of the test compound. The broth microdilution method is the gold standard for determining MIC values and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Principle of the Broth Microdilution Assay

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[13] Each well is then inoculated with a standardized suspension of the test microorganism.[14] After incubation, the plates are examined for visible microbial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[13]

Experimental Workflow: Broth Microdilution Assay

Caption: Workflow for the broth microdilution assay.

Detailed Protocol: Broth Microdilution Assay

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Test microorganisms

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

Multichannel pipette

-

Microplate reader (optional)

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 100 µL of the test compound stock solution (e.g., 256 µg/mL in broth with a low percentage of DMSO) to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard the final 100 µL from the last well. This will create a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

-

Inoculum Preparation: Prepare a microbial suspension in sterile broth with a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Inoculate each well with 100 µL of the prepared microbial suspension, resulting in a final volume of 200 µL per well.[14] Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity).[14] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[10]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

| Microorganism | Test Compound MIC (µg/mL) | Positive Control (Drug) MIC (µg/mL) |

| Staphylococcus aureus | Ciprofloxacin | |

| Escherichia coli | Ciprofloxacin | |

| Pseudomonas aeruginosa | Ciprofloxacin | |

| Candida albicans | Fluconazole |

Section 3: Preliminary Safety Assessment - In Vitro Cytotoxicity Assay

A crucial aspect of antimicrobial drug development is ensuring that the compound is selectively toxic to microbial cells while exhibiting minimal toxicity to host cells.[15][16] An in vitro cytotoxicity assay, such as the MTT assay, provides a preliminary assessment of the compound's effect on mammalian cell viability.[17][18]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product.[17] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the formazan, the effect of the test compound on cell viability can be quantified.[17]

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

-

This compound

-

Mammalian cell line (e.g., HEK293, L929)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24-48 hours in a CO2 incubator.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).[17]

Data Presentation: Cytotoxicity Profile

| Concentration (µg/mL) | % Cell Viability |

| 0 (Control) | 100 |

| ... | |

| ... | |

| IC50 Value (µg/mL) | 50 |

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial antimicrobial characterization of this compound. By systematically determining its spectrum of activity, potency (MIC), and preliminary safety profile (cytotoxicity), researchers can make informed decisions about the potential of this compound as a lead for further drug development. Positive results from these assays would warrant further investigation, including time-kill kinetic studies to determine bactericidal or bacteriostatic activity, mechanism of action studies, and in vivo efficacy studies in animal models of infection.

References

-

Świątek, P., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (2021). (PDF) Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Available at: [Link]

-

International Journal of Medical Sciences and Pharma Research. (n.d.). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. Available at: [Link]

-

PubMed. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Available at: [Link]

-

de Oliveira, C. S., et al. (2018). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

-

National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

-

SpringerLink. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Available at: [Link]

-

National Institutes of Health. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Available at: [Link]

-

FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Available at: [Link]

-

MDPI. (n.d.). Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Updated Review. Available at: [Link]

-

PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Available at: [Link]

-

ResearchGate. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Available at: [Link]

-

PubMed Central. (n.d.). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. Available at: [Link]

-

PubMed Central. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Available at: [Link]

-

Wikipedia. (n.d.). Disk diffusion test. Available at: [Link]

-

PubMed Central. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Available at: [Link]

-

World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

-

PubMed Central. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and anti-bacterial, anti-fungal activity of novel 1,2,4-oxadiazole. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Available at: [Link]

-

ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

-

ResearchGate. (n.d.). Antibacterial susceptibility testing of synthesized compounds (IV a–g)... Available at: [Link]

-

PubMed Central. (n.d.). The Oxadiazole Antibacterials. Available at: [Link]

-

YouTube. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. Available at: [Link]

-

ASM Journals. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Available at: [Link]

-

Lupine Publishers. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. Available at: [Link]

-

Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available at: [Link]

-

MDPI. (n.d.). New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. Available at: [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

Sources

- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijmspr.in [ijmspr.in]

- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asm.org [asm.org]

- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 8. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 9. hardydiagnostics.com [hardydiagnostics.com]

- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. researchgate.net [researchgate.net]

- 13. integra-biosciences.com [integra-biosciences.com]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Application Notes and Protocols for the In Vivo Formulation of 3-(3-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole

Introduction: Navigating the Preclinical Formulation of a Novel Oxadiazole Candidate

The successful in vivo evaluation of a new chemical entity (NCE) is fundamentally dependent on the development of a robust and appropriate formulation that ensures adequate systemic exposure in preclinical species. This document provides a comprehensive guide for the formulation of 3-(3-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole, a novel heterocyclic compound with potential therapeutic applications. The structural alerts within this molecule—a halogenated aromatic ring and a dichloromethyl group—suggest that it is likely to exhibit poor aqueous solubility, a common challenge in early drug development.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of formulation strategies, step-by-step protocols, and analytical characterization methods tailored to this specific compound. Our approach is grounded in the principles of Quality by Design (QbD), as outlined in the ICH Q8(R2) guideline, to ensure a systematic and science-driven formulation development process.[2][3][4][5]

Physicochemical Characterization and Pre-formulation Assessment

In-Silico ADME Prediction:

Computational modeling of similar 1,3,4-oxadiazole analogues suggests that these compounds generally exhibit characteristics that align with Lipinski's rule of five, indicating a likelihood of good oral absorption if solubility challenges can be overcome.[6] Key predicted parameters for analogous structures are summarized in the table below.

| Property | Predicted Value Range for Similar Oxadiazoles | Implication for Formulation |

| Molecular Weight | < 500 g/mol | Favorable for passive diffusion. |

| LogP (iLOGP) | 2.73 – 3.23 | Indicates high lipophilicity and likely poor aqueous solubility. |

| Hydrogen Bond Donors | 1 | Low potential for hydrogen bonding with water. |

| Hydrogen Bond Acceptors | 6 - 7 | Moderate potential for hydrogen bonding. |

| Topological Polar Surface Area (TPSA) | 50.95 Ų | Suggests good membrane permeability. |

| Aqueous Solubility | Predicted to be low | The primary challenge for formulation development. |

Source: In-silico ADME prediction studies on similar 1,3,4-oxadiazole derivatives.[6][7]

Based on these predictions, this compound is anticipated to be a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and potentially high permeability. Therefore, the formulation strategies will focus on enhancing the dissolution rate and apparent solubility of the compound.

Formulation Strategy: A Multi-pronged Approach

Given the predicted low solubility, a multi-pronged approach to formulation development is recommended to identify the most suitable delivery system for in vivo studies. The primary strategies to consider are:

-

Nanosuspension: This approach involves reducing the particle size of the drug to the sub-micron range, thereby increasing the surface area for dissolution. Nanosuspensions are particularly suitable for both oral and parenteral administration.

-

Amorphous Solid Dispersion (ASD): By dispersing the drug in a polymeric carrier in an amorphous state, the energy barrier for dissolution is significantly reduced. Hot-melt extrusion is a common and scalable method for preparing ASDs.

The choice between these strategies will depend on the intended route of administration, the required dose, and the stability of the compound under different processing conditions.

Diagram: Formulation Development Workflow

Caption: A workflow for the formulation of this compound.

Protocols: Nanosuspension Formulation

Nanosuspensions are a versatile formulation approach suitable for both oral and parenteral administration, offering the potential for improved bioavailability and dose uniformity.

Protocol 1: Preparation of Nanosuspension by High-Pressure Homogenization (HPH)

Rationale: HPH is a robust and scalable top-down method for producing nanosuspensions with a narrow particle size distribution.

Materials:

-

This compound

-

Stabilizer (e.g., Poloxamer 188, Solutol® HS 15, or a combination)

-

Co-stabilizer (optional, e.g., lecithin)

-

Purified water or Water for Injection (WFI) for parenteral formulations

Equipment:

-

High-shear mixer (e.g., Ultra-Turrax)

-

High-pressure homogenizer

-

Laser diffraction or Dynamic Light Scattering (DLS) instrument for particle size analysis

Procedure:

-

Preparation of the Stabilizer Solution: Dissolve the chosen stabilizer(s) in purified water/WFI to the desired concentration (typically 0.5-2.0% w/v).

-

Pre-suspension: Disperse the this compound powder (e.g., 1-5% w/v) in the stabilizer solution using a high-shear mixer for 15-30 minutes to form a coarse suspension.

-

High-Pressure Homogenization:

-

Pass the pre-suspension through the high-pressure homogenizer at a pressure of 500-1500 bar for 10-20 cycles.

-

Maintain the temperature of the product stream using a heat exchanger to prevent thermal degradation of the compound.

-

Collect samples at intervals (e.g., after 5, 10, 15, and 20 cycles) to monitor the particle size reduction.

-

-

Particle Size Analysis: Analyze the particle size distribution and zeta potential of the collected samples using DLS. The target particle size is typically in the range of 100-400 nm with a polydispersity index (PDI) < 0.3.

-

Sterilization (for parenteral formulations): Aseptically filter the final nanosuspension through a 0.22 µm sterile filter. Note that filterability will depend on the final particle size distribution.[8]

Protocol 2: Lyophilization of the Nanosuspension

Rationale: Lyophilization (freeze-drying) enhances the long-term stability of the nanosuspension by removing the aqueous phase.[9][10]

Materials:

-

Nanosuspension from Protocol 1

-

Cryoprotectant (e.g., mannitol, trehalose, or sucrose)

Equipment:

-

Lyophilizer (freeze-dryer)

Procedure:

-

Addition of Cryoprotectant: Dissolve the cryoprotectant in the nanosuspension at a concentration of 2-10% (w/v).

-

Freezing: Freeze the nanosuspension in vials at a controlled rate to -40°C or below.

-

Primary Drying (Sublimation): Apply a vacuum (e.g., <100 mTorr) and gradually increase the shelf temperature to facilitate the sublimation of ice.

-

Secondary Drying (Desorption): Further increase the shelf temperature to remove residual unfrozen water.

-

Reconstitution: Before use, reconstitute the lyophilized cake with sterile water or an appropriate buffer.

Protocols: Amorphous Solid Dispersion (ASD) Formulation

ASDs are an excellent strategy for oral delivery of poorly soluble compounds, as they can generate and maintain a supersaturated state in the gastrointestinal tract, leading to enhanced absorption.

Protocol 3: Preparation of ASD by Hot-Melt Extrusion (HME)

Rationale: HME is a solvent-free, continuous manufacturing process that is well-suited for producing stable ASDs.

Materials:

-

This compound

-

Polymeric carrier (e.g., Soluplus®, Kollidon® VA 64, or an Eudragit® polymer)

-

Plasticizer (optional, e.g., polyethylene glycol, poloxamer)

Equipment:

-

Hot-melt extruder with a twin-screw configuration

-

Pelletizer or film-casting unit

-

Differential Scanning Calorimeter (DSC)

-

X-ray Powder Diffractometer (XRPD)

Procedure:

-

Miscibility Assessment:

-

Determine the glass transition temperature (Tg) of the pure compound and polymers using DSC.

-

Predict the miscibility using the Gordon-Taylor equation and solubility parameter calculations.

-

-

Blending: Physically mix the compound and polymer(s) at the desired ratio (e.g., 10-30% drug loading).

-

Hot-Melt Extrusion:

-

Feed the blend into the extruder at a controlled rate.

-

Set the temperature profile of the extruder barrel zones to be above the Tg of the polymer blend but below the degradation temperature of the compound.

-

The screw speed should be optimized to ensure adequate mixing and residence time.

-

-

Downstream Processing: The extrudate can be pelletized or cast into a film and then milled to a fine powder.

-

Characterization:

-

Confirm the amorphous nature of the drug in the extrudate using DSC (absence of a melting endotherm) and XRPD (presence of a halo pattern).

-

Assess the dissolution performance of the ASD powder in a relevant biorelevant medium (e.g., FaSSIF or FeSSIF).

-

Analytical Characterization of Formulations

Rigorous analytical characterization is essential to ensure the quality, stability, and performance of the developed formulations.

| Analytical Technique | Parameter Measured | Purpose |

| Dynamic Light Scattering (DLS) | Particle size, Polydispersity Index (PDI), Zeta potential | To assess the quality and stability of the nanosuspension. |

| Scanning Electron Microscopy (SEM) | Particle morphology and size | To visualize the nanoparticles and confirm their size and shape. |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (melting point, glass transition) | To confirm the amorphous state of the drug in ASDs and assess the physical stability of the formulation. |

| X-ray Powder Diffraction (XRPD) | Crystalline or amorphous nature | To confirm the absence of crystallinity in the ASDs. |

| High-Performance Liquid Chromatography (HPLC) | Drug content, purity, and stability | To quantify the amount of drug in the formulation and assess its chemical stability over time. |

Protocol 4: HPLC Method for Drug Content and Purity

Rationale: A validated HPLC method is crucial for accurate quantification of the active pharmaceutical ingredient (API) and any potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) and create a calibration curve with a series of dilutions.

-

Sample Preparation:

-

Nanosuspension: Dissolve a known amount of the nanosuspension in the mobile phase or a suitable solvent to dissolve the drug completely.

-

ASD: Dissolve a known weight of the milled extrudate in a suitable solvent.

-

-

Analysis: Inject the standards and samples onto the HPLC system and monitor the absorbance at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).

-

Quantification: Calculate the drug content in the samples based on the calibration curve.

In Vivo Studies: Considerations and Protocols

The ultimate goal of preclinical formulation development is to enable accurate and reproducible in vivo studies.

Diagram: In Vivo Study Workflow

Caption: A streamlined workflow for conducting in vivo studies with the formulated compound.

Protocol 5: Rodent Pharmacokinetic (PK) Study

Rationale: A well-designed PK study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Animals:

-

Male and female Sprague-Dawley rats or CD-1 mice.

Procedure:

-

Dose Administration:

-

Oral: Administer the formulation (e.g., nanosuspension or reconstituted ASD) via oral gavage at a predetermined dose volume.

-

Intravenous: Administer the sterile nanosuspension via tail vein injection.[11]

-

-

Blood Collection: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Regulatory Considerations and Best Practices

All preclinical studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations. The formulation development process should be well-documented, and the choice of excipients should be justified based on their safety and regulatory acceptance.[12][13] For parenteral formulations, particular attention must be paid to sterility, pyrogenicity, and osmolality. The FDA and EMA provide comprehensive guidelines on the chemistry, manufacturing, and controls (CMC) information required for Investigational New Drug (IND) applications.[14][15][16]

Conclusion